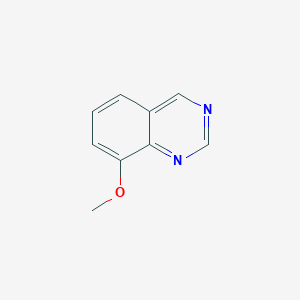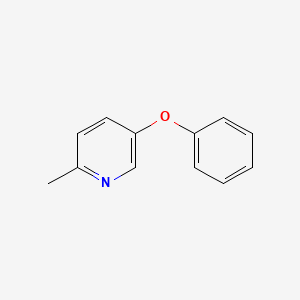
2-Methyl-5-phenoxypyridine
Descripción general
Descripción
2-Methyl-5-phenoxypyridine is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.22 . It is used in various industries and scientific research .
Synthesis Analysis
The synthesis of 2-methylpyridines, which could be related to the synthesis of 2-Methyl-5-phenoxypyridine, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Physical And Chemical Properties Analysis
2-Methyl-5-phenoxypyridine has a boiling point of 138-140 °C (at a pressure of 10 Torr) and a density of 1.092±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and characterization of compounds structurally similar to 2-Methyl-5-phenoxypyridine have been explored. For instance, 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was synthesized and characterized, demonstrating a stable crystal structure with blue fluorescence (Bai Linsha, 2015).
Herbicidal Applications
- Some 2-phenoxypyridines, which include structures akin to 2-Methyl-5-phenoxypyridine, have shown high potential as herbicides. Specifically, 2-(4-Nitrophenoxy)-3,5-dichloropyridine demonstrated promising herbicidal activity (Kanichi Fujikawa et al., 1970).
Organometallic Chemistry and Cycloauration
- Cycloauration processes involving 2-phenoxypyridines have been studied, revealing insights into the synthesis of cycloaurated compounds with various substituents. This work is relevant to the understanding of the chemical behavior of compounds like 2-Methyl-5-phenoxypyridine (Yongbao Zhu et al., 2003).
Fluorescent Probes for Metal Detection
- 2-Phenoxypyridine derivatives have been used in developing fluorescent probes for detecting metal ions like Fe3+ and Hg2+ in aqueous media. This indicates the potential of 2-Methyl-5-phenoxypyridine in similar applications (D. Singh et al., 2020).
pH Sensing and Cancer Cell Discrimination
- Certain derivatives of 2-phenoxypyridine have been explored as pH sensors capable of differentiating between normal cells and cancer cells, demonstrating the versatility of this chemical structure in biological applications (Tanumoy Dhawa et al., 2020).
Spectroscopic Analysis and Conformational Studies
- Studies on the conformational preferences and spectral properties of 2-phenoxypyridines provide foundational knowledge about the physical and chemical properties of these compounds, which can be applied to related molecules like 2-Methyl-5-phenoxypyridine (B. Uno et al., 1992).
Palladium-Catalyzed Arylation
- The ortho-arylation of 2-phenoxypyridines catalyzed by palladium, leading to the production of various arylated compounds, showcases the potential of 2-Methyl-5-phenoxypyridine in organic synthesis and medicinal chemistry applications (Jean‐Ho Chu et al., 2009).
Fluorescent Chemosensors for Metal Ions
- Multi-substituted phenol derivatives of 2-phenoxypyridine have been used as fluorescent chemosensors for metal ions like cobalt, demonstrating the potential for environmental and analytical applications (Chun-Yan Li et al., 2006).
Mechanistic Studies in Biochemistry
- Investigations into the mechanisms of enzymes like 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase using analogs of 2-Methyl-5-phenoxypyridine can provide valuable insights into biochemical processes (P. Chaiyen et al., 2004).
Antiviral and Anticonvulsant Properties
- Certain 2-phenoxypyridines, including 3-phenoxypyridine 1-oxides, have been identified for their potential anticonvulsant and antiviral properties, suggesting possible pharmaceutical applications for 2-Methyl-5-phenoxypyridine (M. R. Pavia et al., 1988).
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-5-phenoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-12(9-13-10)14-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLTULMKPCVWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311250 | |
| Record name | 2-Methyl-5-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenoxypyridine | |
CAS RN |
75580-04-0 | |
| Record name | 2-Methyl-5-phenoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75580-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(Aminomethyl)phenyl]methyl}imidazolidin-2-one](/img/structure/B3282648.png)


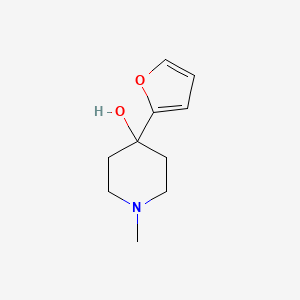
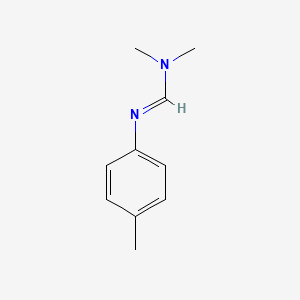
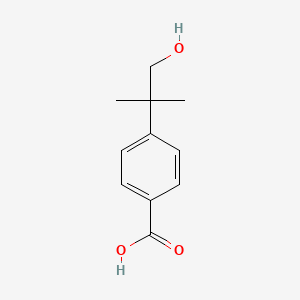
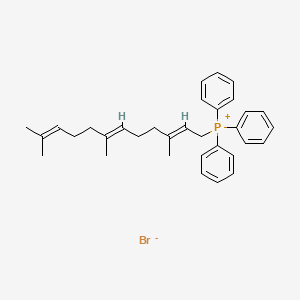
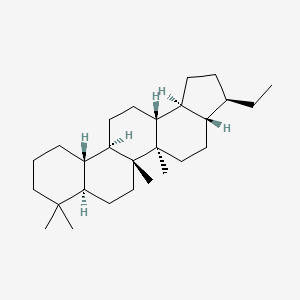
![1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B3282699.png)


![Silane, [2-(diphenylsilyl)ethyl]trimethyl-](/img/structure/B3282706.png)
